An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butyl Isocyanate
An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl isocyanate (t-BuNCO) is a versatile and highly reactive organochemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique structural feature, a bulky tert-butyl group attached to the reactive isocyanate moiety, imparts specific reactivity and properties that are leveraged in the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the core physical and chemical properties of tert-butyl isocyanate, detailed experimental methodologies, and an exploration of its key reactions relevant to drug development and scientific research.
Physical and Chemical Properties
Tert-butyl isocyanate is a colorless, volatile liquid with a pungent odor.[1] It is highly flammable and moisture-sensitive. The physical and chemical properties of tert-butyl isocyanate are summarized in the tables below for easy reference.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉NO | [2] |
| Molecular Weight | 99.13 g/mol | [3] |
| CAS Number | 1609-86-5 | [3] |
| Appearance | Colorless liquid | [3] |
| Odor | Pungent | [1] |
| Density | 0.868 g/mL at 25 °C | [3] |
| Boiling Point | 85-86 °C | [3] |
| Melting Point | -60 °C | |
| Flash Point | -4 °C (24.8 °F) | [3] |
| Vapor Pressure | 79 hPa at 20 °C | |
| Refractive Index (n²⁰/D) | 1.386 | |
| Solubility | Soluble in chloroform, DMSO (slightly). Reacts with water. |
Safety and Hazard Information
| Hazard Statement | GHS Classification |
| Highly flammable liquid and vapor | H225 |
| Toxic if swallowed | H301 |
| Fatal if inhaled | H330 |
| Causes severe skin burns and eye damage | H314 |
| May cause an allergic skin reaction | H317 |
Spectral Data
The structural features of tert-butyl isocyanate give rise to characteristic signals in various spectroscopic analyses.
¹H NMR Spectroscopy
The ¹H NMR spectrum of tert-butyl isocyanate is simple and characteristic.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.36 | Singlet | 9H | (CH ₃)₃C- |
The nine equivalent protons of the tert-butyl group appear as a sharp singlet, typically around 1.36 ppm in CDCl₃. The absence of adjacent protons results in a singlet multiplicity.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides further confirmation of the structure.
| Chemical Shift (δ) ppm | Assignment |
| ~122 | -N=C =O |
| ~57 | (C H₃)₃C - |
| ~29 | (C H₃)₃C- |
The spectrum shows three distinct signals corresponding to the isocyanate carbon, the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons.[5]
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of tert-butyl isocyanate is the strong, sharp absorption band characteristic of the isocyanate group.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~2270-2250 | Asymmetric N=C=O stretch | Strong, Sharp |
| ~2970 | C-H stretch (tert-butyl) | Medium-Strong |
| ~1460, 1370 | C-H bend (tert-butyl) | Medium |
The intense band in the region of 2270-2250 cm⁻¹ is a definitive indicator of the presence of the isocyanate functional group.[2]
Experimental Protocols
Synthesis of tert-Butyl Isocyanate
A common laboratory and industrial method for the synthesis of tert-butyl isocyanate involves the reaction of tert-butylamine with phosgene or a phosgene equivalent.
Method 1: Phosgenation of p-Toluenesulfonamide followed by reaction with tert-Butylamine [1]
This method avoids the direct handling of tert-butylamine hydrochloride and is reported to give high purity and yield.
-
Step 1: Formation of the Intermediate. In a reaction vessel equipped with a stirrer, reflux condenser, and gas inlet, an inert solvent such as xylene is mixed with p-toluenesulfonamide. Phosgene gas is introduced into the mixture at a temperature of 100-120 °C. After the reaction is complete, an inert gas (e.g., nitrogen) is bubbled through the solution to remove any unreacted phosgene and hydrogen chloride.
-
Step 2: Reaction with tert-Butylamine. The resulting reaction mixture is cooled to 0-20 °C. Tert-butylamine is then added dropwise to the cooled solution.
-
Step 3: Reaction Completion and Work-up. The mixture is heated to reflux for several hours to ensure the reaction goes to completion.
-
Step 4: Purification. The final product, tert-butyl isocyanate, is isolated and purified by fractional distillation.
Caption: Synthesis of tert-butyl isocyanate workflow.
Purification by Fractional Distillation
Due to its volatile nature and relatively low boiling point, fractional distillation is the preferred method for purifying tert-butyl isocyanate.[6]
-
Apparatus Setup: A fractional distillation apparatus is assembled, including a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a thermometer. The system should be dry to prevent reaction of the isocyanate with water.
-
Procedure: The crude tert-butyl isocyanate is placed in the round-bottom flask with boiling chips. The flask is heated gently. The vapor will rise through the fractionating column, and the component with the lower boiling point (tert-butyl isocyanate) will reach the top of the column first. The temperature at the thermometer should be monitored closely. The fraction that distills at a constant temperature corresponding to the boiling point of tert-butyl isocyanate (85-86 °C) is collected in the receiving flask.
-
Precautions: The distillation should be performed in a well-ventilated fume hood due to the toxicity and pungent odor of tert-butyl isocyanate.
Caption: Fractional distillation workflow for purification.
Chemical Reactivity and Key Reactions
The isocyanate group is highly electrophilic, making tert-butyl isocyanate a versatile reagent for reactions with a wide range of nucleophiles. The bulky tert-butyl group can sterically hinder the approach to the carbonyl carbon, influencing the reaction rates and, in some cases, the product distribution compared to less hindered isocyanates.
Reaction with Amines to Form Ureas
Tert-butyl isocyanate reacts readily with primary and secondary amines to form substituted ureas. This reaction is fundamental in the synthesis of many biologically active molecules.[3]
Experimental Protocol: Synthesis of N-tert-Butyl-N'-phenylurea
-
Reactants: tert-Butyl isocyanate and aniline.
-
Procedure: In a round-bottom flask, aniline is dissolved in a suitable inert solvent (e.g., diethyl ether or dichloromethane). The solution is cooled in an ice bath. Tert-butyl isocyanate is added dropwise to the stirred solution. The reaction is typically exothermic. After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure completion. The resulting solid product, N-tert-butyl-N'-phenylurea, can be isolated by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried.
Caption: Reaction of tert-butyl isocyanate with aniline.
Reaction with Alcohols to Form Carbamates
Alcohols react with tert-butyl isocyanate to form N-tert-butyl carbamates, also known as tert-butoxycarbonyl (Boc) protected amines after subsequent transformations. This reaction is a cornerstone of protecting group chemistry in peptide synthesis and drug development.
Experimental Protocol: Synthesis of Ethyl N-tert-butylcarbamate
-
Reactants: tert-Butyl isocyanate and ethanol.
-
Procedure: In a reaction vessel, absolute ethanol is placed and cooled in an ice bath. Tert-butyl isocyanate is added dropwise to the stirred ethanol. The reaction may be slow at low temperatures and can be allowed to warm to room temperature or gently heated to facilitate completion. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the isocyanate peak at ~2260 cm⁻¹). After the reaction is complete, the excess ethanol can be removed under reduced pressure to yield the crude ethyl N-tert-butylcarbamate, which can be further purified if necessary.
Caption: Reaction of tert-butyl isocyanate with ethanol.
Applications in Drug Development and Research
The reactivity of tert-butyl isocyanate makes it a valuable building block in medicinal chemistry and materials science.
-
Urea and Carbamate Synthesis: As detailed above, the formation of stable urea and carbamate linkages is crucial in the synthesis of a vast number of pharmaceutical compounds, including enzyme inhibitors and receptor ligands.
-
Protecting Group Chemistry: The tert-butylcarbamoyl group can serve as a protecting group for amines.
-
Polymer and Materials Science: Tert-butyl isocyanate is used in the modification of polymers and the synthesis of functional materials. For example, it has been used to modify metal-organic frameworks (MOFs).[3]
Conclusion
Tert-butyl isocyanate is a key chemical intermediate with a well-defined set of physical and chemical properties. Its high reactivity, governed by the electrophilic isocyanate group, allows for a wide range of synthetic transformations that are of great importance in the fields of drug development, agrochemicals, and materials science. A thorough understanding of its properties, safe handling procedures, and reaction characteristics is essential for its effective and safe utilization in research and development. This guide provides a foundational understanding of these aspects to aid researchers and scientists in their work with this versatile compound.
References
- 1. CN108395383B - Synthesis method of tert-butyl isocyanate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Tert-butyl isocyanate, |For Research [benchchem.com]
- 4. tert-Butylisocyanate(1609-86-5) 1H NMR spectrum [chemicalbook.com]
- 5. tert-Butylisocyanate(1609-86-5) 13C NMR spectrum [chemicalbook.com]
- 6. chembam.com [chembam.com]
